Cas no 88529-79-7 (ethyl 1-methylpyrazole-3-carboxylate)

Ethyl 1-methylpyrazole-3-carboxylate is a versatile heterocyclic compound featuring a pyrazole core substituted with a methyl group at the 1-position and an ethyl ester at the 3-position. This structure imparts reactivity suitable for further functionalization, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The ester group enables straightforward derivatization via hydrolysis or transesterification, while the methyl substitution enhances stability. Its well-defined reactivity profile and compatibility with diverse reaction conditions make it a preferred choice for constructing complex pyrazole-based scaffolds. The compound is typically characterized by high purity and consistent performance in synthetic applications.
ethyl 1-methylpyrazole-3-carboxylate structure
88529-79-7 structure
Product Name:ethyl 1-methylpyrazole-3-carboxylate
CAS No:88529-79-7
MF:C7H10N2O2
MW:154.166501522064
MDL:MFCD04967314
CID:95218
PubChem ID:10582985
Update Time:2025-11-02

ethyl 1-methylpyrazole-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 1-methyl-1H-pyrazole-3-carboxylate
    • 1H-Pyrazole-3-carboxylicacid,1-methyl-,ethylester(9CI)
    • ET 1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE
    • ethyl 1-methylpyrazole-3-carboxylate
    • 1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester
    • 1H-Pyrazole-3-carboxylic acid, 1-methyl-, ethyl ester
    • QSICLAHSIQPDMB-UHFFFAOYSA-N
    • STL573300
    • BBL038127
    • SBB030498
    • AK135365
    • R8542
    • ST51057292
    • ST2404674
    • CS-0044512
    • EN300-229016
    • SY113968
    • MFCD04967314
    • DTXSID40441978
    • 88529-79-7
    • SCHEMBL10817921
    • ETHYL1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE
    • DB-077871
    • Z1198164769
    • DS-4975
    • O11735
    • AKOS000305869
    • ALBB-022830
    • MDL: MFCD04967314
    • Inchi: 1S/C7H10N2O2/c1-3-11-7(10)6-4-5-9(2)8-6/h4-5H,3H2,1-2H3
    • InChI Key: QSICLAHSIQPDMB-UHFFFAOYSA-N
    • SMILES: O=C(C1C=CN(C)N=1)OCC

Computed Properties

  • Exact Mass: 154.07400
  • Monoisotopic Mass: 154.074227566 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 149
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 44.1
  • Molecular Weight: 154.17
  • XLogP3: 0.8

Experimental Properties

  • Density: 1.14±0.1 g/cm3 (20 ºC 760 Torr),
  • Boiling Point: 238.5±13.0 ºC (760 Torr),
  • Flash Point: 98.1±19.8 ºC,
  • Solubility: Slightly soluble (5.1 g/l) (25 º C),
  • PSA: 44.12000
  • LogP: 0.59680

ethyl 1-methylpyrazole-3-carboxylate Security Information

ethyl 1-methylpyrazole-3-carboxylate Customs Data

  • HS CODE:2933199090
  • Customs Data:

    China Customs Code:

    2933199090

    Overview:

    2933199090. Other structurally non fused pyrazole ring compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933199090. other compounds containing an unfused pyrazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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ethyl 1-methylpyrazole-3-carboxylate Production Method

Production Method 1

Reaction Conditions
1.1 Solvents: Toluene
Reference
Novel generation of azomethine imines from α-silyl nitrosamines by 1,4-silatropic shift and their cycloaddition
Washizuka, Ken-Ichi; Nagai, Keiko; Minakata, Satoshi; Ryu, Ilhyong; Komatsu, Mitsuo, Tetrahedron Letters, 1999, 40(50), 8849-8853

Production Method 2

Reaction Conditions
1.1 Solvents: Toluene ;  1 h, reflux
Reference
1,4-Sila- and stannatropic strategy for generation of 1,3-dipoles and its application to heterocyclic synthesis
Komatsu, Mitsuo; Minakata, Satoshi; Oderaotoshi, Yoji, ARKIVOC (Gainesville, 2006, (7), 370-389

Production Method 3

Reaction Conditions
1.1 Reagents: Acetic acid Solvents: Acetic acid ;  4 h, reflux
Reference
Regioselective synthesis of ethyl pyrazolecarboxylates from ethyl 3-[(dimethylamino)methylidene]pyruvate and diethyl 3-[(dimethylamino)methylidene]-2-oxosuccinate. Isolation of ethyl 4,5-dihydro-1-heteroaryl-5-hydroxy-1H-pyrazole-5-carboxylates as stable intermediates in the pyrazole ring formation
Hanzlowsky, Andrej; Jelencic, Blanka; Recnik, Simon; Svete, Jurij; Golobic, Amalija; et al, Journal of Heterocyclic Chemistry, 2003, 40(3), 487-498

Production Method 4

Reaction Conditions
Reference
Product class 19: azomethine imines
Schantl, J. G., Science of Synthesis, 2004, 27, 731-824

Production Method 5

Reaction Conditions
Reference
Product class 1: pyrazoles
Stanovnik, B.; Svete, J., Science of Synthesis, 2002, 12, 15-225

Production Method 6

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Methanol ,  Water
1.2 Solvents: Dimethylformamide
1.3 Solvents: Diethyl ether ;  15 min, 25 °C
1.4 Reagents: Acetic acid
Reference
Laboratory-Scale Membrane Reactor for the Generation of Anhydrous Diazomethane
Dallinger, Doris; Pinho, Vagner D.; Gutmann, Bernhard; Kappe, C. Oliver, Journal of Organic Chemistry, 2016, 81(14), 5814-5823

ethyl 1-methylpyrazole-3-carboxylate Raw materials

ethyl 1-methylpyrazole-3-carboxylate Preparation Products

ethyl 1-methylpyrazole-3-carboxylate Suppliers

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(CAS:88529-79-7)ethyl 1-methylpyrazole-3-carboxylate
Order Number:A842673
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 06:57
Price ($):284.0
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Additional information on ethyl 1-methylpyrazole-3-carboxylate

Ethyl 1-Methylpyrazole-3-Carboxylate (CAS No. 88529-79-7): Properties, Applications, and Market Insights

Ethyl 1-methylpyrazole-3-carboxylate (CAS No. 88529-79-7) is a versatile pyrazole derivative widely used in pharmaceutical and agrochemical research. With the growing demand for heterocyclic compounds in drug discovery, this compound has gained significant attention due to its unique structural features and reactivity. Researchers are increasingly exploring ethyl 1-methylpyrazole-3-carboxylate synthesis methods to optimize yield and purity for industrial applications.

The molecular structure of ethyl 1-methylpyrazole-3-carboxylate consists of a pyrazole ring substituted with a methyl group at the 1-position and an ethyl ester at the 3-position. This configuration makes it an excellent building block for medicinal chemistry, particularly in the development of kinase inhibitors and anti-inflammatory agents. Recent studies have highlighted its potential in cancer research, aligning with current trends in personalized medicine and targeted therapies.

In the agrochemical sector, 88529-79-7 serves as a precursor for various crop protection agents. Its derivatives show promising activity against common plant pathogens, addressing the global need for sustainable agriculture solutions. The compound's structure-activity relationship makes it particularly valuable for designing new generation pesticides with improved environmental profiles.

The synthesis of ethyl 1-methylpyrazole-3-carboxylate typically involves condensation reactions using hydrazine derivatives and β-keto esters. Process optimization has become a hot topic in organic chemistry forums, with researchers sharing innovative approaches to improve the reaction yield of 88529-79-7 while minimizing byproducts. These developments are crucial for scaling up production to meet industrial demand.

Market analysis shows steady growth for pyrazole-based compounds, driven by pharmaceutical R&D expenditure and agricultural innovation. The global market for ethyl 1-methylpyrazole-3-carboxylate suppliers is expected to expand at a CAGR of 5-7% through 2028, particularly in Asia-Pacific regions where chemical manufacturing capabilities are rapidly advancing.

Quality control standards for CAS 88529-79-7 have become more stringent, with HPLC purity requirements often exceeding 98% for pharmaceutical applications. Analytical methods development for 1-methylpyrazole-3-carboxylate derivatives represents an active area of research, as regulatory agencies worldwide implement stricter guidelines for impurity profiling.

Recent patent filings reveal novel applications of ethyl 1-methylpyrazole-3-carboxylate in material science, particularly in the development of organic electronic materials. This aligns with the growing interest in sustainable electronics and flexible displays, demonstrating the compound's versatility beyond traditional chemical applications.

Storage and handling recommendations for 88529-79-7 emphasize protection from moisture and extreme temperatures to maintain stability. Proper ethyl 1-methylpyrazole-3-carboxylate storage conditions are essential for preserving its reactivity in downstream synthetic applications, a frequent topic in chemical handling forums.

The environmental fate of pyrazole carboxylate compounds has become a research focus, with biodegradation studies showing promising results. This addresses current concerns about green chemistry principles and sustainable manufacturing practices in the chemical industry.

Academic interest in ethyl 1-methylpyrazole-3-carboxylate NMR spectra has increased, as researchers develop more sophisticated characterization techniques. The compound's distinct proton environments make it an interesting case study for advanced spectroscopic analysis courses.

Looking ahead, innovations in continuous flow chemistry may revolutionize the production of CAS 88529-79-7, offering advantages in safety, efficiency, and scalability. These technological advancements could significantly impact the cost structure and availability of this important chemical intermediate.

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Amadis Chemical Company Limited
(CAS:88529-79-7)ethyl 1-methylpyrazole-3-carboxylate
A842673
Purity:99%
Quantity:25g
Price ($):284.0
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